molecular formula C14H11NOS B161303 4-Benzyloxyphenyl isothiocyanate CAS No. 139768-71-1

4-Benzyloxyphenyl isothiocyanate

Cat. No.: B161303
CAS No.: 139768-71-1
M. Wt: 241.31 g/mol
InChI Key: OQXRBXAFSXVCCO-UHFFFAOYSA-N
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Description

4-Benzyloxyphenyl isothiocyanate is an organic compound with the molecular formula C14H11NOS and a molecular weight of 241.31 g/mol . It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxyphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxyaniline with thiophosgene. The reaction typically proceeds under mild conditions, with the use of an organic solvent such as dichloromethane . The reaction can be represented as follows:

4-Benzyloxyaniline+Thiophosgene4-Benzyloxyphenyl isothiocyanate+HCl\text{4-Benzyloxyaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 4-Benzyloxyaniline+Thiophosgene→4-Benzyloxyphenyl isothiocyanate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxyphenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

4-Benzyloxyphenyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyloxyphenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound has been shown to target specific molecular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

    Phenyl isothiocyanate: Lacks the benzyloxy group, making it less reactive in certain applications.

    Benzyl isothiocyanate: Similar structure but without the phenyl ring substitution, leading to different reactivity and biological activity.

    Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties, but structurally different due to the presence of a sulfinyl group.

Uniqueness: 4-Benzyloxyphenyl isothiocyanate is unique due to its benzyloxy substitution, which enhances its reactivity and allows for specific interactions with biological targets. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-isothiocyanato-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c17-11-15-13-6-8-14(9-7-13)16-10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXRBXAFSXVCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370756
Record name 4-Benzyloxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139768-71-1
Record name 4-Benzyloxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXYPHENYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thiophosgene (12.63 g) was added at 0° C. to a stirred suspension of calcium carbonate (11.05 g) in a mixture of dichloromethane (100 ml) and water (100 ml). A solution of p-benzyloxyaniline (16.5 g) in dichloromethane (100 ml) was added dropwise at 0° C. over 30 minutes. The mixture was stirred for four hours at 15° C. The organic layer was separated, dried and the solvent removed by evaporation to give a residue which was extracted into boiling hexane to give 4-benzyloxyphenylisothiocyanate (m.p. 69° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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